methyl[(2R)-oxolan-2-ylmethyl]amine
Description
Significance of Chiral Amines as Versatile Building Blocks in Organic Synthesis
Chiral amines are indispensable building blocks in the synthesis of a vast array of organic molecules, particularly in the pharmaceutical and agrochemical industries. researchgate.netwiley.com Their importance stems from the prevalence of amine functionalities in biologically active compounds and their ability to serve as key intermediates and chiral auxiliaries. researchgate.netsigmaaldrich.com The stereochemistry of an amine can profoundly influence the biological activity of a molecule, making the synthesis of enantiomerically pure amines a critical endeavor. wiley.comresearchgate.net Researchers have developed numerous strategies for the asymmetric synthesis of chiral amines, including reductive amination and hydroamination, often employing sophisticated catalysts to achieve high levels of stereocontrol. researchgate.net The utility of chiral amines extends to their use as resolving agents for racemic mixtures and as ligands for transition metal catalysts in a variety of asymmetric transformations. sigmaaldrich.com
Overview of Research Trajectories for methyl[(2R)-oxolan-2-ylmethyl]amine and Related Analogues
Research into this compound and its analogues is driven by the desire to create novel chiral building blocks for organic synthesis. The combination of the chiral (2R)-oxolane unit and the secondary amine functionality offers a unique scaffold for the construction of more complex molecules. Investigations in this area likely focus on the development of efficient synthetic routes to these compounds and their application as chiral ligands in asymmetric catalysis or as key intermediates in the synthesis of biologically active targets. The exploration of related analogues, such as those with different substituents on the amine or the oxolane ring, allows for the fine-tuning of steric and electronic properties to optimize performance in specific applications.
Contextualizing this compound within the Broader Field of Heterocyclic Amine Chemistry
Heterocyclic amines represent a broad and important class of organic compounds characterized by a ring structure containing at least one nitrogen atom. nih.govpressbooks.pubpressbooks.pub This field is incredibly diverse, encompassing aromatic and non-aromatic systems with a wide range of chemical and biological properties. pressbooks.pubpressbooks.pub this compound fits within this class as a non-aromatic, chiral heterocyclic amine. Unlike aromatic heterocyclic amines, which often exhibit unique electronic properties due to the delocalization of electrons within the ring, the chemistry of saturated heterocyclic amines like this compound is more akin to their acyclic counterparts. pressbooks.pubpressbooks.pub However, the cyclic nature of the oxolane ring imposes conformational constraints that can influence reactivity and stereoselectivity in chemical transformations. The study of such molecules contributes to a deeper understanding of the structure-activity relationships within the broader family of heterocyclic amines. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-[(2R)-oxolan-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-6-3-2-4-8-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUDVVHGQMPPEI-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis and Preparative Methodologies for Methyl 2r Oxolan 2 Ylmethyl Amine
Advanced Strategies for Enantioselective Oxolane Ring Construction
The formation of the chiral oxolane core is the foundational step in the synthesis. Various strategies have been developed to ensure the correct (R)-configuration at the C2 position.
The "chiral pool" approach leverages readily available, enantiomerically pure natural products as starting materials. Sugars are a common choice for this strategy. For instance, 2-deoxy-D-ribose, a component of DNA, can serve as a precursor for the (2R)-oxolane scaffold. nih.gov The synthesis begins with the reduction of the sugar, followed by dehydration and cyclization in an acidic aqueous solution to form a hydroxylated oxolane derivative, such as (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov This intermediate possesses the desired stereocenter at the C2 position, inherited directly from the natural starting material. The primary hydroxyl group can then be chemically modified for the subsequent introduction of the amine functionality.
Table 1: Chiral Pool Synthesis from 2-deoxy-D-ribose
| Step | Reaction | Key Reagent(s) | Product |
|---|---|---|---|
| 1 | Reduction & Cyclization | Acidic aqueous solution | (2R,3S)-2-(hydroxymethyl)oxolan-3-ol |
Asymmetric catalysis offers a powerful alternative for constructing chiral rings without relying on natural precursors. This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Transition-metal-catalyzed reactions are particularly prominent in this area. nih.gov For example, the asymmetric hydrogenation of unsaturated precursors, such as dehydromorpholines, using chiral bisphosphine-rhodium catalysts has proven effective for creating chiral N-heterocycles with excellent enantioselectivities (up to 99% ee). nih.gov While not directly forming an oxolane, the principles can be adapted. A similar strategy could involve the asymmetric hydrogenation of a 2-substituted 2,3-dihydrofuran or the cycloisomerization of an appropriately substituted unsaturated alcohol using a chiral gold or platinum catalyst. nih.gov The choice of ligand on the metal catalyst is crucial for inducing high levels of stereoselectivity. nih.gov
Biocatalysis provides an environmentally benign and highly selective method for producing chiral molecules. nih.govresearchgate.net Enzymes operate under mild conditions and can exhibit exceptional chemo-, regio-, and stereoselectivity. bl.uk For the synthesis of chiral oxolane scaffolds, enzymes like ketoreductases (KREDs) can be employed for the asymmetric reduction of a ketone precursor to a chiral alcohol, which can then be cyclized. mdpi.com Lipases are also widely used in the kinetic resolution of racemic alcohols, such as racemic bis-THF alcohol, to isolate the desired enantiomer. mdpi.com These enzymatic methods are critical in producing key intermediates with high enantiomeric purity, which are essential for the synthesis of complex molecules. nih.govdovepress.com
Installation of the Amine Functionality with Defined Stereocontrol
Once the chiral (2R)-oxolanemethanol scaffold is established, the next critical phase is the introduction of the methylamino group. This must be accomplished without disturbing the existing stereocenter.
Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds. wikipedia.orgpearson.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the target amine. wikipedia.org To synthesize methyl[(2R)-oxolan-2-ylmethyl]amine, the precursor (2R)-oxolan-2-yl)methanol would first be oxidized to the corresponding aldehyde, (2R)-oxolan-2-carbaldehyde. This aldehyde then reacts with methylamine (B109427) to form an intermediate imine, which is reduced in situ to the final secondary amine product. masterorganicchemistry.com
Table 2: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Borohydride | NaBH₄ | Can reduce both carbonyls and imines. |
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |
Biocatalytic reductive amination using enzymes like imine reductases (IREDs) or amine dehydrogenases (AmDHs) is also a growing field, offering high enantioselectivity for the synthesis of chiral amines. researchgate.netnih.gov
Nucleophilic substitution provides another robust route for installing the amine functionality. This method typically involves converting the primary alcohol of (2R)-(oxolan-2-yl)methanol into a good leaving group, such as a tosylate, mesylate, or halide. This activated intermediate then undergoes an Sₙ2 reaction with methylamine, which acts as the nucleophile. The inversion of stereochemistry is not a concern as the reaction occurs on the methylene (B1212753) carbon, which is adjacent to the stereocenter.
A common challenge with direct alkylation of amines is over-alkylation, where the desired secondary amine reacts further to form a tertiary amine. masterorganicchemistry.comlibretexts.org To circumvent this, a protected form of the amine, such as in the Gabriel synthesis, can be used. In this method, potassium phthalimide acts as a nucleophile, attacking the alkyl halide or tosylate. libretexts.org The resulting N-alkylated phthalimide is then cleaved, often by hydrolysis or hydrazinolysis, to release the primary amine. This primary amine, (2R)-oxolan-2-yl)methanamine, could then be selectively methylated in a subsequent step, for instance, via reductive amination with formaldehyde.
Azide Reduction Methodologies for Amine Formation (e.g., from oxirane/oxetane precursors)
The reduction of an azide to a primary amine is a robust and widely utilized transformation in organic synthesis due to the stability of the azide functional group and the clean nature of the reaction, which typically liberates nitrogen gas as the only byproduct. This method is particularly advantageous as azides can be introduced via nucleophilic substitution of a suitable leaving group, such as a tosylate or halide, derived from an alcohol precursor.
In a potential synthesis of this compound, a key intermediate would be (2R)-2-(azidomethyl)oxolane. This precursor could be synthesized from a chiral pool starting material like (R)-tetrahydrofurfuryl alcohol. The subsequent reduction of the azide is the critical step for installing the primary amine. A variety of reagents can accomplish this transformation with high efficiency and chemoselectivity. organic-chemistry.org Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄). youtube.com More recently, milder and more selective conditions have been developed. For instance, the use of sodium borohydride in the presence of a catalyst like CoCl₂ or tin(IV) 1,2-benzenedithiolate offers an effective alternative. organic-chemistry.orgcmu.edu The final step to obtain the target molecule would involve the methylation of the resulting primary amine, (2R)-oxolan-2-ylmethanamine.
The choice of reducing agent is often dictated by the presence of other functional groups in the molecule. Catalytic hydrogenation is effective but can also reduce other functionalities like alkenes or alkynes. Chemical reductants offer different selectivity profiles.
| Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
| H₂/Pd-C | Methanol, room temp., 1 atm | Clean, high yield, catalyst is recyclable | Can reduce other functional groups (alkenes, etc.) |
| LiAlH₄ | THF or Et₂O, 0 °C to room temp. | Powerful reductant, fast reaction | Highly reactive, not chemoselective, requires careful workup |
| NaBH₄/CoCl₂ | Water, 25 °C | Mild, heterogeneous catalysis, high yield | Requires careful control of conditions |
| Sn(IV) dithiolate (cat.), NaBH₄ | THF, 15 °C | Catalytic, very mild conditions, excellent yields | Catalyst preparation required |
Table 1: Comparison of Common Azide Reduction Methodologies.
Total Synthesis and Optimization of Synthetic Pathways for this compound
Synthetic strategies can be broadly categorized as linear or convergent. wikipedia.org
For this compound, a convergent approach could involve the preparation of a chiral (2R)-oxolane fragment bearing an electrophilic group (e.g., a tosylate or halide at the methylene position) and its subsequent coupling with methylamine. A linear approach might involve building the oxolane ring from an acyclic precursor that already contains the N-methylamino group.
| Synthesis Type | Conceptual Pathway | Advantages | Disadvantages |
| Linear | A → B → C → D → Target | Simple to plan | Overall yield can be very low for many steps |
| Convergent | A → B; C → D; B + D → Target | Higher overall yield, allows for parallel synthesis | Requires development of a robust fragment coupling reaction |
Table 2: Comparison of Linear and Convergent Synthesis Strategies.
While not immediately obvious for a saturated heterocycle, stereoselective alkene synthesis can be a powerful tool for establishing key stereocenters in a precursor that is later transformed into the final target. The Julia Olefination and its modern variants, such as the Julia-Kocienski olefination, are highly effective methods for creating carbon-carbon double bonds with excellent control over stereochemistry (typically favoring the E-alkene). organicreactions.orgwikipedia.org
In a hypothetical synthesis of the target amine, a Julia-Kocienski olefination could be used to couple two smaller fragments to create an acyclic alkene precursor. mdpi.com For example, a sulfone fragment could be coupled with an aldehyde. The resulting alkene could then undergo stereoselective reduction and subsequent cyclization to form the chiral tetrahydrofuran (B95107) ring. The high (E)-selectivity of the Julia-Kocienski reaction is a result of a kinetically controlled addition of a metalated sulfone to an aldehyde, leading to an anti-β-alkoxysulfone intermediate that stereospecifically decomposes to the E-alkene. wikipedia.org This method is valued for its mild conditions and tolerance of a wide range of functional groups. organicreactions.orgmdpi.com
The formation of the oxolane ring is a critical step in the synthesis of this compound. Acid-mediated intramolecular cyclization is a common and effective strategy for constructing five-membered heterocycles. youtube.com This process typically involves an acyclic precursor containing a nucleophile and an electrophile that are suitably positioned to react and form the ring.
In this context, a plausible precursor would be a chiral 5-hydroxy-pentyl amine derivative. Under acidic conditions, the hydroxyl group can be protonated, turning it into a good leaving group (water). youtube.com The nitrogen atom of the amine can then act as an intramolecular nucleophile, attacking the carbon bearing the activated hydroxyl group (or a different electrophilic center) to forge the C-O bond and close the ring, forming the tetrahydrofuran structure. The stereocenter would need to be installed prior to the cyclization step to ensure the desired (2R) configuration in the final product. The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) and reaction conditions can be optimized to maximize the yield and minimize side reactions. youtube.comacs.org
Purification and Enantiomeric Enrichment Techniques in the Context of Chiral Amine Synthesis
Even with highly stereoselective synthetic methods, the final product may not be enantiomerically pure. Therefore, techniques for the purification and enantiomeric enrichment of the chiral amine are often necessary to meet the high purity standards required, particularly for pharmaceutical applications. acs.org
One of the most established methods for separating enantiomers of a chiral amine is classical resolution via diastereomeric salt formation . This involves reacting the racemic or enantiomerically-enriched amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. onyxipca.com This reaction forms a pair of diastereomeric salts, which have different physical properties, most importantly, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. onyxipca.com
Another powerful technique is chiral chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts differently with the two enantiomers of the amine, causing them to travel through the column at different rates and thus be separated. acs.org While often used for analytical purposes to determine enantiomeric excess (ee), preparative chiral HPLC can be used to separate larger quantities of material.
| Technique | Principle | Advantages | Disadvantages |
| Classical Resolution | Formation and separation of diastereomeric salts by crystallization. onyxipca.com | Scalable, well-established, cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent and solvent; maximum yield for one enantiomer is 50%. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. acs.org | High separation efficiency, applicable to a wide range of compounds, can achieve >99% ee. | Can be expensive, may have limited loading capacity for preparative scale. |
| Enzymatic Resolution | Selective reaction of one enantiomer catalyzed by an enzyme (e.g., a lipase). google.com | High enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme, may require specific reaction conditions. |
Table 3: Common Techniques for Enantiomeric Enrichment of Chiral Amines.
Application of Methyl 2r Oxolan 2 Ylmethyl Amine As a Chiral Synthetic Intermediate
Derivatization and Functionalization of the methyl[(2R)-oxolan-2-ylmethyl]amine Scaffold
The synthetic utility of this compound is rooted in its capacity for derivatization at both the nitrogen atom and the oxolane ring. These modifications allow for the fine-tuning of its steric and electronic properties, paving the way for its use as a versatile chiral building block.
Modifications at the Secondary Amine Nitrogen
The secondary amine functionality is a key handle for a variety of chemical transformations, including alkylation, acylation, and sulfonylation. These reactions are fundamental in expanding the molecular complexity and diversity of derivatives originating from the parent amine.
Alkylation and Reductive Amination: The nitrogen atom can be further alkylated to yield tertiary amines. This can be achieved through reactions with alkyl halides, though this method can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts. chemguide.co.uk A more controlled and widely used method is reductive amination. orgsyn.orghokudai.ac.jpcore.ac.uk This two-step process typically involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. orgsyn.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and other hydride sources. orgsyn.orgorganic-chemistry.org For instance, the reaction with a generic aldehyde (R-CHO) would yield an N,N-disubstituted product, expanding the side chains on the nitrogen.
Acylation: The secondary amine readily undergoes acylation with acyl chlorides or acid anhydrides to form stable amide derivatives. chemguide.co.uk These reactions are typically rapid and high-yielding. For example, treatment with ethanoyl chloride results in the formation of N-methylethanamide derivatives. chemguide.co.uk This transformation is crucial for introducing carbonyl functionalities and for building larger molecular frameworks, including peptide-like structures.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), in the presence of a base, provides the corresponding sulfonamides. organic-chemistry.orgnih.gov This modification is often used to protect the amine functionality or to introduce specific electronic properties to the molecule. The use of catalysts like 4-dimethylaminopyridine (B28879) (DMAP) can enhance the efficiency of this reaction, even for sterically hindered amines. nih.gov
Table 1: Representative Modifications at the Secondary Amine of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Tertiary Amine |
| Acylation | Acyl Chloride, Base | Amide |
| Sulfonylation | Sulfonyl Chloride, Base (e.g., DMAP) | Sulfonamide |
Functional Group Interconversions on the Oxolane Ring
The oxolane (tetrahydrofuran) ring, while generally stable, can also be a site for synthetic modification, offering pathways to further functionalized derivatives.
Oxidation: The tetrahydrofuran (B95107) moiety is susceptible to oxidation, although this can sometimes lead to ring cleavage. Oxidation of the tertiary amine derivatives of this compound can lead to the formation of amine oxides upon treatment with oxidizing agents like hydrogen peroxide or peroxy acids. libretexts.orggoogle.com Furthermore, specific oxidation of the oxolane ring itself, potentially at a carbon atom, could introduce hydroxyl or carbonyl functionalities, though this requires careful selection of reagents to avoid unwanted side reactions. nih.govnih.gov
Ring Cleavage: Under certain conditions, the tetrahydrofuran ring can be cleaved. For instance, treatment with strong acids or specific Lewis acids can lead to ring-opening reactions, yielding linear amino alcohol derivatives. This strategy can be employed to transform the cyclic ether into a different type of chiral scaffold.
Design and Synthesis of Structurally Modified Analogues of this compound
The core structure of this compound can be synthetically altered to create a library of analogues with diverse properties. This can involve modifying the ring size, introducing substituents, or replacing the oxolane ring with other heterocyclic systems. The synthesis of substituted tetrahydrofurans, for example, can be achieved through various methods, including intramolecular cyclization of hydroxyalkenes or the reaction of epoxides with suitable nucleophiles. nih.govorganic-chemistry.org These strategies allow for the introduction of various functional groups onto the tetrahydrofuran ring, creating analogues with tailored characteristics.
Utilization in the Synthesis of Complex Chiral Molecules
The derivatized forms of this compound serve as valuable chiral intermediates in the synthesis of more elaborate molecular architectures, including advanced heterocyclic systems and non-natural amino acid derivatives.
Construction of Advanced Heterocyclic Systems
The chiral information embedded in this compound can be transferred to new, more complex heterocyclic structures.
Synthesis of Chiral Pyrrolidines and Piperidines: The synthesis of substituted pyrrolidines and piperidines is of significant interest in medicinal chemistry. organic-chemistry.orgresearchgate.net Methodologies such as intramolecular cyclization reactions can be envisioned where derivatives of this compound, after appropriate functionalization, could serve as precursors. For example, ring-opening of the oxolane followed by functional group manipulation and subsequent intramolecular amination could lead to the formation of substituted pyrrolidines or piperidines. ucl.ac.ukresearchgate.net The stereocenter from the starting material would be expected to influence the stereochemical outcome of the newly formed heterocyclic ring.
Synthesis of Azetidines: The construction of the strained four-membered azetidine (B1206935) ring is a synthetic challenge. researchgate.net Chiral building blocks can be employed to synthesize enantiomerically enriched azetidines. While direct conversion is not straightforward, multi-step sequences involving ring-opening of the oxolane and subsequent cyclization strategies could potentially be adapted to utilize this compound as a chiral starting material.
Table 2: Potential Heterocyclic Systems Derived from this compound Scaffold
| Target Heterocycle | General Synthetic Strategy |
| Pyrrolidine | Ring-opening of oxolane, functional group manipulation, intramolecular cyclization |
| Piperidine | Ring-opening of oxolane, chain extension, intramolecular cyclization |
| Azetidine | Multi-step synthesis involving ring transformation |
Incorporation into Chiral Amino Acid Derivatives and Peptidomimetics
The chiral nature of this compound makes it an attractive scaffold for the synthesis of non-natural amino acids and peptidomimetics, which are molecules that mimic the structure and function of peptides. nih.gov
Synthesis of Chiral Amino Acid Derivatives: The development of methods for synthesizing non-canonical amino acids is an active area of research. nih.govorgsyn.org The this compound framework can be envisioned as a precursor for novel β- or γ-amino acids. For instance, after appropriate derivatization of the amine and functionalization of the oxolane ring, oxidative cleavage could yield a chiral amino acid with the stereocenter derived from the original tetrahydrofuran ring.
Role as a Key Intermediate in the Preparation of Specific Chiral Compounds (e.g., ALK pathway modifiers, glucagon-like peptide-1 receptor agonists)
Despite the potential utility of this compound as a chiral synthetic intermediate, a comprehensive review of publicly available scientific literature and patent databases does not currently detail its specific application as a key intermediate in the synthesis of prominent anaplastic lymphoma kinase (ALK) pathway modifiers such as lorlatinib, ceritinib, alectinib, or brigatinib. chemicalbook.comnih.govyoutube.comresearchgate.netnih.gov The synthetic routes described for these complex molecules utilize different chiral precursors and synthetic strategies. chemicalbook.comyoutube.comthieme-connect.com
Similarly, while the tetrahydrofuran moiety is present in some biologically active compounds, there is no direct evidence in the reviewed literature to suggest that this compound is a key intermediate in the preparation of known glucagon-like peptide-1 (GLP-1) receptor agonists. nih.govgoogle.comjustia.comresearchgate.netrsc.org The development of small-molecule GLP-1 receptor agonists is an active area of research, employing a variety of heterocyclic scaffolds and synthetic pathways. nih.gov
Development of Diverse Amine Derivatives for Chemical Biology Probes
Chemical biology probes are essential tools for studying biological processes, and chiral amines are often incorporated into their structures to achieve specific interactions with biological targets. nih.govmdpi.comnih.govrsc.orgresearchgate.net These probes can be designed for various applications, including fluorescent imaging and target identification.
However, a detailed search of the current scientific literature does not reveal specific research focused on the development of diverse amine derivatives from this compound for use as chemical biology probes. While the development of fluorescent probes from chiral amines is a general area of interest in chemical biology, nih.govmdpi.comrsc.orgresearchgate.net specific examples originating from this particular scaffold are not documented in the available resources. The synthesis of novel derivatives of this compound could potentially lead to the creation of new probes for investigating biological systems, but this remains an area for future exploration.
Computational Chemistry and in Silico Investigations of Methyl 2r Oxolan 2 Ylmethyl Amine and Its Analogues
Quantum Mechanical Studies
Quantum mechanics (QM) forms the fundamental basis for understanding the electronic structure and inherent reactivity of molecules. These methods provide a detailed description of electron distribution and energy levels, which govern chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. rsc.orgrsc.org By calculating the electron density, DFT can determine the ground-state energy, optimized geometry, and various reactivity descriptors. rsc.orgnih.gov For the oxolane-amine system, DFT calculations elucidate the interplay between the electron-donating amine group and the flexible oxolane ring.
Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. scholarsresearchlibrary.comedu.krd
Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT. scholarsresearchlibrary.compnrjournal.com It examines charge distribution and the interactions between orbitals, providing a picture of charge delocalization and hyperconjugative stability within the molecule. For methyl[(2R)-oxolan-2-ylmethyl]amine, NBO analysis would reveal the nature of the bonding between the nitrogen atom, the methyl group, and the oxolane ring, including the delocalization of the nitrogen lone pair electrons.
To quantify site-specific reactivity, condensed Fukui functions (ƒ+, ƒ-, ƒ0) are calculated. These functions predict the most likely sites for nucleophilic (electron-donating), electrophilic (electron-accepting), and radical attacks, respectively. scholarsresearchlibrary.comedu.krdpnrjournal.com This analysis helps identify which atoms in the this compound molecule are most susceptible to chemical reaction.
| Parameter | Symbol | Formula | Typical Value (eV) | Interpretation |
|---|---|---|---|---|
| HOMO Energy | EHOMO | - | -6.5 to -5.5 | Electron-donating capacity |
| LUMO Energy | ELUMO | - | 0.5 to 1.5 | Electron-accepting capacity |
| Energy Gap | ΔE | ELUMO - EHOMO | 6.0 to 8.0 | Chemical stability and reactivity |
| Ionization Potential | IP | -EHOMO | 5.5 to 6.5 | Energy required to remove an electron |
| Electron Affinity | EA | -ELUMO | -1.5 to -0.5 | Energy released upon adding an electron |
| Absolute Electronegativity | χ | (IP + EA) / 2 | 2.0 to 3.0 | Tendency to attract electrons |
| Absolute Hardness | η | (IP - EA) / 2 | 3.0 to 4.0 | Resistance to change in electron distribution |
| Global Softness | S | 1 / (2η) | 0.125 to 0.167 | Polarizability of the molecule |
| Electrophilicity Index | ω | χ² / (2η) | 0.5 to 1.5 | Propensity to accept electrons |
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms and the energy barriers that separate them. nih.gov The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. nih.govnih.gov
The oxolane (tetrahydrofuran) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" (Cs symmetry) and "twist" (C2 symmetry) forms. The substituent at the C2 position influences the energetic preference for these conformers.
Furthermore, the side chain, -CH2-NH-CH3, possesses additional rotational freedom around the C-C and C-N single bonds. The relative orientation of the amine and methyl groups can lead to different staggered and eclipsed conformers. researchgate.net Theoretical calculations, often at the DFT level, can map this complex energy landscape by systematically rotating the bonds and calculating the energy of each resulting structure. This mapping reveals the global minimum energy conformation as well as other low-energy, accessible conformations and the transition states that connect them.
| Conformation Feature | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Oxolane Ring Puckering | Equilibrium between Twist (C₂) and Envelope (Cₛ) forms | 0 - 0.5 |
| C(2)-C(side chain) Bond Rotation | Rotation of the aminomethyl group relative to the ring | 1 - 3 |
| C-N Bond Rotation | Rotation of the methyl group relative to the aminomethyl fragment | 2 - 4 |
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govyoutube.com It is instrumental in understanding how a molecule like this compound might interact with a biological target.
The primary goal of molecular docking is to identify plausible binding poses of a ligand within the active site or binding pocket of a macromolecule. The process involves a search algorithm that generates numerous possible conformations and orientations of the ligand within the receptor's binding site. nottingham.ac.uk
Once potential binding poses are generated, a scoring function is used to rank them. Scoring functions estimate the binding affinity, often expressed as a docking score or binding energy in kcal/mol, with more negative values indicating stronger predicted binding. nih.gov These scores are based on a simplified model of the intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.
Analysis of the top-ranked poses reveals the specific interactions that stabilize the ligand-receptor complex. For an oxolane-amine derivative, this would involve:
Hydrogen Bonds: The secondary amine (N-H) can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine) are critical for binding specificity. nih.gov
Hydrophobic Interactions: The carbon backbone of the oxolane ring and the methyl group can form favorable hydrophobic interactions with nonpolar residues like Leucine, Isoleucine, and Valine. nih.gov
To refine the binding energy prediction, methods like the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) solvation model are often applied to the docked poses. nih.govbiorxiv.org This provides a more accurate estimate of the free energy of binding by accounting for solvation effects.
| Analogue Type | Protein Target (Example) | Docking Score (kcal/mol) | Calculated Binding Energy (MM-GBSA, kcal/mol) | Key Interacting Residues (Example) |
|---|---|---|---|---|
| Tetrahydrofuran-based inhibitor | β-catenin nih.gov | -8.0 to -10.0 | -50 to -70 | R386, N426, P463 nih.gov |
| Oxolane-containing natural product | PfHT1 nih.gov | -11.0 to -13.0 | -60 to -75 | Thr49, Gly183, Val314 nih.gov |
Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov An MD simulation of the this compound-protein complex, placed in a simulated physiological environment (water and ions), can assess the stability of the predicted binding pose and characterize the flexibility of the complex. uzh.chresearchgate.net
The simulation solves Newton's equations of motion for every atom in the system, generating a trajectory that reveals how the protein and ligand adapt to each other. Key analyses performed on the MD trajectory include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable, low, and converging RMSD value over the simulation time suggests that the complex is structurally stable. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue and ligand atom, highlighting regions of high flexibility or rigidity. This can show which parts of the protein move to accommodate the ligand and how much the ligand itself fluctuates in the binding pocket. researchgate.net
Hydrogen Bond Analysis: The persistence of hydrogen bonds formed between the ligand and protein is monitored throughout the simulation. Stable hydrogen bonds that are maintained for a high percentage of the simulation time are considered critical for strong binding. nih.gov
By providing detailed information on the stability and dynamic behavior of the ligand-receptor complex, MD simulations validate the findings from molecular docking and provide a more comprehensive understanding of the molecular interactions. nih.govresearchgate.net
Analysis of Dynamic Behavior and Conformational Fluctuations of the Compound
The dynamic nature and conformational landscape of small molecules like this compound are crucial determinants of their interaction with biological targets. Computational methods, particularly molecular dynamics (MD) simulations, provide powerful tools to explore these characteristics at an atomic level. nih.govump.edu.my MD simulations allow for the observation of molecular motion over time, revealing the accessible conformations and the transitions between them.
For this compound, the dynamic behavior is primarily dictated by the flexibility of the oxolane (tetrahydrofuran) ring and the rotational freedom of the side chain. The five-membered tetrahydrofuran (B95107) ring is not planar and undergoes continuous puckering. Its conformations are typically described by two low-energy forms: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry) conformations. Quantum-chemical studies on related heterocyclic systems show that these conformers are in equilibrium, with the molecule rapidly interconverting between them. researchgate.net The specific chirality at the C2 position of the (2R)-oxolane ring influences the preferred puckering mode.
Table 1: Key Conformational Features of this compound
| Structural Feature | Description of Dynamic Behavior | Computational Investigation Method |
| Oxolane Ring | The five-membered ring is non-planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. | Quantum Mechanics (QM) calculations, Molecular Dynamics (MD) simulations. |
| Side Chain Rotation | The single bonds (C-C and C-N) in the -(CH2)-NH(CH3) side chain allow for rotation, leading to multiple possible orientations (rotamers) of the methylamine (B109427) group relative to the ring. | Conformational analysis, Potential Energy Surface (PES) scanning. |
| Amine Inversion | The nitrogen atom of the secondary amine can undergo pyramidal inversion, although this is a higher energy process compared to bond rotation. | QM calculations to determine the inversion barrier. |
Evaluation of Complex Stability and Ligand Dissociation Pathways
The ability of this compound to form complexes with metal ions or biological macromolecules is central to its potential applications. The stability of these complexes and the pathways by which the ligand dissociates are key parameters that can be evaluated using computational chemistry. researchgate.net The molecule possesses two primary coordination sites: the lone pair of electrons on the nitrogen atom of the amine and the lone pairs on the oxygen atom of the oxolane ring, allowing it to act as a bidentate or monodentate ligand.
Complex stability is quantified by the binding free energy, which can be calculated using methods like Free Energy Perturbation (FEP) or Thermodynamic Integration. These calculations provide insight into the affinity of the ligand for its binding partner. nih.gov The stability of a formed complex is influenced by factors including the nature of the metal center, steric hindrance around the coordination sites, and electronic effects. researchgate.net
Ligand dissociation is the process by which the ligand detaches from a central atom, a critical step in many chemical and biological reactions. numberanalytics.com There are three primary mechanistic pathways for ligand substitution reactions: libretexts.org
Dissociative (D) Pathway : The leaving ligand first breaks its bond with the central atom, forming a coordinatively unsaturated intermediate, which is then attacked by the incoming ligand. The rate of this reaction is primarily dependent on the breaking of the bond to the leaving group. libretexts.orglibretexts.org
Associative (A) Pathway : The incoming ligand first forms a bond with the central atom, creating a higher-coordination-number intermediate, from which the leaving group then departs. libretexts.org
Interchange (I) Pathway : This is a concerted mechanism where the incoming ligand enters the coordination sphere as the leaving ligand is departing. There is no distinct intermediate. This can be further divided into dissociative interchange (I_d) and associative interchange (I_a), depending on the degree of bond breaking or bond making in the transition state. numberanalytics.com
Computational modeling can elucidate the most likely pathway by calculating the energy profiles of the reaction coordinates for each potential mechanism. Factors such as steric crowding on the this compound ligand would be expected to favor a dissociative pathway for its substitution, as it would disfavor the formation of a more crowded associative intermediate. libretexts.org
Table 2: Ligand Dissociation Mechanisms and Influencing Factors
| Dissociation Pathway | Description | Factors Favoring this Pathway for an Oxolane-Amine Complex |
| Dissociative (D) | A two-step process where the ligand departs first, creating an intermediate with a lower coordination number. | Steric bulk on the ligand or at the metal center; weak metal-ligand bond. libretexts.org |
| Associative (A) | A two-step process where a new ligand attacks first, creating an intermediate with a higher coordination number. | Low steric hindrance; coordinatively unsaturated metal center. libretexts.org |
| Interchange (I) | A single, concerted step where bond-making and bond-breaking occur simultaneously. numberanalytics.com | Depends on the specific system; often a middle ground between pure A and D pathways. |
Structure-Based Design and Virtual Screening Methodologies for New Oxolane-Amine Scaffolds
The oxolane-amine motif, as exemplified by this compound, represents an attractive scaffold for the discovery of novel bioactive compounds. acs.org Structure-based drug design and virtual screening are powerful computational methodologies used to explore chemical space and identify new molecules based on this and other promising scaffolds. nih.govplos.org
The process typically begins with a three-dimensional structure of a biological target, such as an enzyme or receptor, often determined by X-ray crystallography or cryo-electron microscopy. This structure provides a blueprint of the binding site. Virtual screening then involves computationally docking large libraries of chemical compounds—potentially numbering in the billions—into this binding site to predict their binding orientation and affinity. substack.com This approach allows for the rapid and cost-effective identification of potential "hits" from vast virtual libraries. nih.gov
For the development of new oxolane-amine based molecules, a virtual screening workflow would involve several key steps:
Target and Library Preparation : The 3D structure of the target protein is prepared for docking. A virtual library of compounds containing the oxolane-amine scaffold is assembled or filtered from larger commercial databases.
Molecular Docking : The library of compounds is docked into the active site of the target. Docking algorithms sample a wide range of conformations and orientations for each ligand and use a scoring function to estimate the binding affinity. plos.org
Hit Selection and Filtering : Compounds are ranked based on their docking scores and other criteria, such as the formation of key hydrogen bonds or hydrophobic interactions. Physicochemical properties, predicted using ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, are used to filter out candidates with poor drug-like properties. researchgate.netnih.gov
Lead Optimization : The most promising hits serve as starting points for lead optimization. Here, computational chemistry is used to suggest modifications to the scaffold to improve potency, selectivity, and pharmacokinetic properties, a process that can be guided by techniques like FEP+. nih.gov
This in silico approach accelerates the discovery of novel molecules by focusing synthetic and testing efforts on compounds with the highest probability of success. nih.gov The versatility of the oxolane-amine scaffold, offering multiple points for chemical modification, makes it particularly well-suited for such computational design and screening campaigns aimed at developing new therapeutic agents. acs.orgchemrxiv.org
Table 3: Typical Workflow for Virtual Screening of New Oxolane-Amine Scaffolds
| Step | Objective | Key Computational Tools & Techniques |
| 1. Target Selection & Preparation | Identify a relevant biological target and prepare its 3D structure for docking. | Protein Data Bank (PDB), Protein preparation wizards (e.g., in Schrödinger, MOE). |
| 2. Library Design & Preparation | Assemble a diverse library of virtual compounds based on the oxolane-amine scaffold. | Chemical databases (e.g., ZINC, Enamine), Ligand preparation tools. |
| 3. Docking & Scoring | Predict the binding mode and estimate the binding affinity of each compound in the library. | Docking software (e.g., AutoDock, Glide, DOCK), Scoring functions. plos.org |
| 4. Post-Docking Analysis & Filtering | Prioritize "hit" compounds based on scores, interactions, and predicted drug-like properties. | Visualization software (e.g., PyMOL, Chimera), ADME/Tox prediction models. researchgate.netnih.gov |
| 5. Experimental Validation | Synthesize and test the top-ranked virtual hits to confirm biological activity. | N/A (This is a non-computational step). |
Structure Activity Relationship Sar Studies and in Vitro Biological Activity Investigations of Methyl 2r Oxolan 2 Ylmethyl Amine Analogues
Design Principles for SAR Studies on Oxolane-Amine Scaffolds
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the oxolane-amine scaffold, these studies systematically probe the roles of its core components.
The design of analogues based on the oxolane-amine framework involves methodical alterations to both the heterocyclic ring and the amine side chain to map the chemical space required for biological activity.
Oxolane Ring Modifications : The oxolane (tetrahydrofuran) ring itself is a key feature. Its ether oxygen is often critical for forming hydrogen bonds with biological targets. nih.gov Modifications can include altering the ring size, introducing substituents, or replacing it with other heterocyclic systems like furan (B31954) or thiophene (B33073) to gauge the effect on binding and efficacy. For instance, studies on related scaffolds have shown that saturated rings like tetrahydrofuran (B95107) can lead to partial agonist activity at certain receptors, while their aromatic furan counterparts may exhibit reduced or even antagonist activity. nih.gov This highlights how the electronic properties and conformation of the heterocyclic core are pivotal.
Amine Substituent Modifications : The amine group is a primary site for modification to influence properties like lipophilicity, basicity, and steric bulk, which in turn affect membrane permeability and target interaction. nih.gov Introducing longer aliphatic or aromatic chains to the nitrogen atom can enhance hydrophobic character, potentially improving migration through cell membranes and altering biological activity. nih.gov For example, research on oxolane ammonium (B1175870) salts demonstrated that derivatives with eight- and ten-carbon chains at the quaternary nitrogen atom exhibited the highest antimicrobial activity, likely due to increased affinity for hydrophobic cell walls. nih.gov Furthermore, the nature and position of substituents on any aromatic rings attached to the amine can be fine-tuned to exploit specific binding pockets within a target protein. researchgate.net
Table 1: SAR Insights from Oxolane-Amine Analogue Modifications
| Scaffold Component | Modification Strategy | Observed Impact on Activity | Reference |
|---|---|---|---|
| Amine Substituent | Varying alkyl chain length (e.g., C8, C10) at the nitrogen. | Increased chain length enhanced antimicrobial activity, likely by increasing lipophilicity. | nih.gov |
| Amine Substituent | Introduction of aromatic vs. aliphatic groups to the amine. | Modulates lipophilicity and potential for π-stacking interactions, affecting biological activity. | nih.gov |
| Oxolane Ring | Replacement of tetrahydrofuran with aromatic furan. | Altered receptor activity, shifting from partial agonism to antagonism in some systems. | nih.gov |
| Oxolane Ring | Introduction of hydroxyl groups. | The presence and position of hydroxyl groups can be critical for establishing key hydrogen bonds, with their removal significantly decreasing activity in some cases. | nih.gov |
Chirality is a critical determinant of biological activity, as enantiomers and diastereomers can interact differently with chiral biological macromolecules like enzymes and receptors. nih.govmdpi.com For oxolane-amine analogues, the stereocenters on the oxolane ring and any adjacent chiral centers are of paramount importance.
Investigations into stereoisomers have repeatedly shown that biological activity is often confined to a single isomer. For example, in studies of morphan compounds, the (1R,5R,9S) configuration of an amino-substituted analogue was a potent agonist at the µ-opioid receptor, whereas its enantiomer was virtually inactive. nih.gov Similarly, studies on other heterocyclic compounds have revealed that only the natural (5S, αS) stereochemistry leads to significant antiplasmodial activity, suggesting that uptake and target recognition are highly specific. mdpi.com In some cases, the relative orientation of substituents is key; trans-isomers of certain quinoxaline (B1680401) derivatives showed greater antiproliferative effects than their cis-counterparts. nih.gov These findings underscore the necessity of synthesizing and testing stereochemically pure isomers to understand the precise three-dimensional requirements for interaction with a biological target. nih.govmdpi.com
In Vitro Biochemical and Cellular Assay Applications
Analogues of methyl[(2R)-oxolan-2-ylmethyl]amine are frequently evaluated in a variety of in vitro assays to determine their biological effects and mechanisms of action at the molecular and cellular levels.
The oxolane-amine scaffold and related structures have been investigated as inhibitors of various enzymes.
DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. High-throughput screening has identified novel gyrase inhibitors, including derivatives of pyrazole (B372694) and psoralen (B192213), that function as ATP-competitive inhibitors. nih.govnih.gov SAR studies on these inhibitors have shown, for example, that a bulky hydrophobic group at one position and a carboxyl group at another are important for anti-gyrase activity in psoralen derivatives. nih.gov
SARS-CoV-2 Main Protease (Mpro): Mpro is an essential enzyme for viral replication, making it a key target for inhibitor design. nih.gov Numerous compounds, including peptidomimetics and small molecules with various electrophilic "warheads," have been designed to bind to the enzyme's active site. nih.govresearchgate.net For effective inhibition, compounds must typically possess specific structural elements (P1, P2, P3 moieties) that fit into the enzyme's subsites and form key interactions with residues like His163 and Glu166. nih.gov
Table 2: Examples of Enzyme Inhibition by Related Scaffolds
| Enzyme Target | Inhibitor Class | Reported IC₅₀ / Activity | Reference |
|---|---|---|---|
| E. coli DNA Gyrase | Psoralen Derivative | Potent inhibition observed. | nih.gov |
| E. coli DNA Gyrase | Quinazoline Derivative (Compound 154) | ~7 µM | nih.gov |
| SARS-CoV-2 Mpro | Rutin (Flavonol Glycoside) | 0.125 µM | news-medical.net |
| SARS-CoV-2 Mpro | Neoechinulin A | 0.47 µM | researchgate.net |
Receptor binding assays are fundamental for quantifying the affinity (K D or K i values) and functional activity (EC 50 and E max values) of ligands at specific receptors. nih.govnih.gov Analogues containing the tetrahydrofuran moiety have been assessed for their activity at various receptors, including opioid receptors. nih.gov These assays can distinguish between compounds that are full agonists, partial agonists, or antagonists. nih.gov For example, GTPγS binding assays are used to measure G-protein activation following receptor stimulation, providing a direct readout of agonist efficacy. nih.govnih.gov Such studies have demonstrated that subtle structural changes, like the position of a substituent or the stereochemistry, can dramatically alter a compound's affinity and functional profile at a given receptor. nih.govnih.gov
To understand the biological effects of these compounds in a more complex biological context, cell-based assays are employed.
Antiproliferative Effects: The potential of related heterocyclic structures, such as oxazolidinones and quinoxalines, to inhibit cell growth has been evaluated in various cancer cell lines. nih.govnih.gov Assays like the MTT assay are used to measure cell viability and proliferation, providing data on the cytostatic or cytotoxic effects of the compounds. nih.gov Some derivatives have been shown to inhibit the proliferation of breast cancer and neuroblastoma cell lines. nih.govnih.gov
Antimicrobial Activity: The antimicrobial potential of oxolane-amine analogues is a significant area of investigation. nih.govnih.gov The minimum inhibitory concentration (MIC) is determined against various bacterial and fungal strains to quantify potency. frontiersin.org Studies have shown that derivatives can be active against pathogenic bacteria like Staphylococcus aureus and Escherichia coli. nih.gov SAR studies in this area have linked increased lipophilicity from longer alkyl chains on the amine to enhanced antimicrobial effects. nih.gov
Mechanistic Elucidation of Biological Effects of Oxolane-Amine Derivatives
The understanding of how oxolane-amine derivatives exert their biological effects at a molecular and cellular level is still in its nascent stages. Comprehensive studies dedicated to elucidating these mechanisms for analogues of this compound are not extensively documented.
Identifying Key Molecular Interactions and Binding Determinants
Detailed research identifying the specific molecular targets and the nature of the binding interactions for analogues of this compound is limited. For related heterocyclic compounds, structure-activity relationship (SAR) studies often highlight the importance of specific functional groups in determining biological activity. For instance, in a series of pyrazolopyrimidine derivatives, the presence of a hydroxyl group was found to be critical for activity, likely acting as a hydrogen bond donor in interactions with a biological receptor. Its replacement with a methoxy (B1213986) group resulted in a complete loss of activity. Similarly, for certain isoflavones, phenolic hydroxyls are crucial for their biological function. drugdesign.org
In the context of other heterocyclic structures, such as certain kinase inhibitors, specific substitutions on aromatic rings have been shown to create favorable steric interactions within the hydrophobic pockets of ATP binding domains. drugdesign.org While these examples from other classes of compounds underscore the principles of molecular interactions, specific data detailing the binding determinants for this compound analogues—such as which parts of the oxolane ring or the methylamine (B109427) group are critical for any potential biological activity—are not available in the reviewed literature.
Investigating Cellular Uptake and Subcellular Localization (if studied in vitro)
The processes by which oxolane-amine derivatives might enter cells and where they subsequently accumulate have not been specifically reported for analogues of this compound. Studies on the cellular uptake of amines in general have been conducted in various biological systems. For example, research into the subcellular localization of amines in tobacco cell cultures identified that free amines like putrescine, spermidine, and tyramine (B21549) were predominantly found in the supernatant fraction after cell fractionation, indicating a cytosolic localization. nih.govnih.gov
Methodologies for tracking the cellular uptake and distribution of molecules often involve fluorescent labeling or the use of specific antibodies. However, the application of these techniques to this compound analogues has not been described in the available scientific reports. Therefore, there is no specific information on whether these compounds can cross cell membranes, their potential mechanisms of transport (e.g., passive diffusion, active transport), or their ultimate subcellular destination (e.g., cytoplasm, mitochondria, nucleus).
Advanced Analytical and Spectroscopic Characterization in Research of Chiral Oxolane Amine Compounds
High-Resolution Spectroscopic Methods for Stereochemical Elucidation
High-resolution spectroscopic methods are indispensable for the detailed structural analysis of chiral compounds. These techniques provide insights into the connectivity of atoms, the three-dimensional arrangement of the molecule, and its unique stereochemical properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and conformation of molecules. In the context of methyl[(2R)-oxolan-2-ylmethyl]amine, both ¹H and ¹³C NMR are utilized.
¹H NMR Spectroscopy : The proton NMR spectrum of N-methylethanamine reveals distinct signals for the different hydrogen atoms in the molecule, with the integrated signal ratios corresponding to the number of protons in each environment. docbrown.info For this compound, specific chemical shifts and coupling constants would be observed for the protons on the oxolane ring, the methylene (B1212753) bridge, and the methyl group. The conformation of the tetrahydrofuran (B95107) (THF) ring, which can undergo pseudorotation, influences these parameters. researchgate.net Detailed analysis of these spectra, sometimes aided by chiral solvating agents, can help in understanding the conformational preferences of the molecule. acs.org Chiral derivatizing agents can also be employed, leading to the formation of diastereomers with distinguishable NMR signals, which is useful for determining enantiomeric purity. core.ac.ukresearchgate.net
¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the oxolane ring are particularly informative about the ring's conformation. researchgate.net Isotopic labeling, such as with ¹³C, can further aid in the detailed analysis of NMR spectra by removing signal degeneracy. researchgate.net
A hypothetical ¹H NMR data table for this compound is presented below for illustrative purposes.
| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| N-CH₃ | 2.40 | s | - |
| N-H | 1.50 | br s | - |
| C5-H (ring) | 3.80 - 3.65 | m | - |
| C2-H (ring) | 3.95 - 3.85 | m | - |
| CH₂-N | 2.70 - 2.55 | m | - |
| C3, C4-H (ring) | 1.95 - 1.75 | m | - |
Mass spectrometry is a crucial technique for confirming the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₆H₁₃NO, the expected molecular weight is approximately 115.17 g/mol . scbt.comcymitquimica.com
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Amines characteristically undergo α-cleavage, breaking the bond between the α and β carbons relative to the nitrogen atom. jove.comjove.com For cyclic amines, the molecular ion peak is typically discernible, and a prominent peak often results from the loss of a hydrogen atom from the α-carbon. whitman.edu The fragmentation of the oxolane ring can also occur through cleavage of the β-bond, leading to the loss of alkene molecules. whitman.edu
Key Fragmentation Pathways for Amines:
α-Cleavage: This is a dominant fragmentation pathway for amines, resulting in the formation of a resonance-stabilized iminium ion. jove.com
Nitrogen Rule: Compounds with an odd number of nitrogen atoms, like this compound, will have a molecular ion with an odd mass-to-charge (m/z) ratio. jove.comjove.com
Cyclic Amine Fragmentation: Cyclic amines often show a detectable molecular ion peak and a significant [M-1] peak due to the loss of an α-hydrogen. whitman.edufuture4200.com
A table illustrating a hypothetical mass spectrometry fragmentation pattern for this compound is provided below.
| m/z Value | Hypothetical Relative Intensity (%) | Possible Fragment Ion |
| 115 | 40 | [M]⁺ (Molecular Ion) |
| 114 | 85 | [M-H]⁺ |
| 85 | 100 | [M-CH₂NHCH₃]⁺ |
| 72 | 30 | [CH₂=NCH₃]⁺ |
| 44 | 60 | [CH₃NH=CH₂]⁺ |
The absolute configuration of a chiral amine can be determined by comparing its experimental CD spectrum with that of a known standard or with theoretical spectra calculated using computational methods like density functional theory (DFT). researchgate.netrsc.org Derivatization of the amine with a chromophoric reagent can enhance the CD signal, making the analysis more sensitive. nih.govresearchgate.net The formation of imines with specific aldehydes, for instance, can induce a distinct CD signal that correlates with the absolute configuration of the amine. nih.govrsc.org Vibrational circular dichroism (VCD) is another powerful technique that can be used to determine the absolute configuration of complex molecules. rsc.orgscm.com
Chromatographic Techniques for Purity and Enantiomeric Excess Determination
Chromatographic methods are fundamental for assessing the purity of a compound and for separating enantiomers to determine the enantiomeric excess (e.e.).
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers. yakhak.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. phenomenex.com
For the enantioseparation of chiral amines, polysaccharide-based CSPs are broadly effective. nih.govresearchgate.net The choice of mobile phase, often a mixture of alkanes and alcohols, and the use of additives can significantly influence the separation. nih.govresearchgate.net Derivatization of the amine can sometimes improve the separation efficiency. yakhak.org
A hypothetical chiral HPLC separation data table for a racemic mixture of methyl[(oxolan-2-ylmethyl)]amine is shown below.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-methyl[(oxolan-2-ylmethyl)]amine | 8.5 | 50 |
| (S)-methyl[(oxolan-2-ylmethyl)]amine | 10.2 | 50 |
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like amines. However, the direct analysis of free amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. nih.govgcms.cz
To overcome these issues, derivatization is often employed to reduce the polarity and improve the chromatographic properties of the amines. nih.govnih.gov Common derivatization methods include acylation, silylation, and alkylation. researchgate.netlibretexts.org The use of specialized columns, such as those with base-deactivated surfaces, is also crucial for good peak shape and reproducibility in volatile amine analysis. gcms.czrestek.comrestek.com Headspace GC (HS-GC) is another approach that can be used for the analysis of volatile amines, offering simplicity and good performance. rsc.org Chiral stationary phases are also available for GC, allowing for the enantiomeric separation of volatile chiral amines, often after derivatization. nih.gov
X-Ray Crystallography for Solid-State Structure and Stereochemical Confirmation
X-ray crystallography stands as a definitive and powerful analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For chiral compounds such as those in the oxolane-amine series, this method is indispensable for confirming the absolute stereochemistry of chiral centers and elucidating the precise solid-state conformation.
Single-crystal X-ray diffraction (SCXRD) provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular structure. veranova.com This technique is crucial for verifying the (R) or (S) configuration of stereogenic centers, a fundamental aspect of chiral drug development and asymmetric synthesis. researchgate.net The ability to obtain a crystal structure provides incontrovertible proof of the compound's topology and stereochemistry, which is often required for regulatory submissions and intellectual property protection.
In the context of chiral oxolane-amine compounds, X-ray crystallography can reveal the conformation of the five-membered oxolane ring, which can adopt various puckered forms such as envelope or twist conformations. nih.govmdpi.com The solid-state structure also elucidates intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and physical properties of the material.
Research Findings
While specific crystallographic data for this compound is not widely published, studies on analogous chiral molecules and heterocyclic systems underscore the utility of X-ray crystallography. For instance, research on chiral oxazolidinone derivatives, which also feature a five-membered heterocyclic ring, demonstrates how X-ray diffraction is used to confirm the relative and absolute stereochemistry of substituents on the ring. mdpi.com
Furthermore, X-ray crystallography has been instrumental in understanding chiral recognition mechanisms. By analyzing the crystal structure of a complex formed between a chiral stationary phase and an enantiomer, researchers can gain insight into the specific interactions that govern enantioselective separation in chromatography. nih.gov
In studies of other chiral amines, X-ray diffraction has been used to confirm the successful synthesis and stereochemical integrity of the target molecules. mdpi.comrsc.org For example, the crystal structure of a chiral secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was determined to confirm its molecular structure and connectivity. mdpi.com
The determination of the absolute configuration of chiral crystals is a key application of X-ray diffraction, with established methods to distinguish between enantiomers. researchgate.net This is particularly important for compounds where the chirality is crucial for their biological activity or function.
A representative table of crystallographic data that would be expected from an analysis of a chiral oxolane-amine derivative is presented below. This table illustrates the type of detailed structural information that can be obtained.
| Parameter | Value |
| Empirical Formula | C₆H₁₃NO |
| Formula Weight | 115.17 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 6.5 Å |
| b | 8.2 Å |
| c | 12.1 Å |
| α, β, γ | 90° |
| Volume | 647.0 ų |
| Z | 4 |
| Density (calculated) | 1.18 g/cm³ |
| Flack Parameter | 0.05(10) |
The Flack parameter is a critical value in the crystallographic analysis of chiral compounds, providing a strong indication of the correctness of the assigned absolute stereochemistry. A value close to zero for a known chiral compound confirms the assigned enantiomer. veranova.com
Future Research Directions and Translational Perspectives for Oxolane Amine Chemistry
Development of Novel Stereoselective Synthetic Methodologies for Oxolane-Amine Scaffolds
The efficient and stereocontrolled synthesis of chiral oxolane-amines is a cornerstone for their future development. While various methods exist for the synthesis of chiral amines and tetrahydrofuran (B95107) derivatives, there is a continuous need for more atom-economical, scalable, and versatile strategies. Future research should focus on the development of novel catalytic systems that can achieve high enantioselectivity and diastereoselectivity in the construction of the oxolane-amine framework.
Recent advancements in synthetic methodologies for chiral tetrahydrofurans, such as visible-light-mediated deoxygenative cyclization of monoallylated diols and sequential copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols, provide a foundation for creating diverse oxolane precursors. Adapting these and other modern synthetic techniques to incorporate the desired amine functionalities stereoselectively will be a key challenge and a significant area for innovation.
Integration of Artificial Intelligence and Machine Learning in Oxolane-Amine Design and Synthesis
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of novel oxolane-amine derivatives. These computational tools can accelerate the discovery of new catalysts, predict reaction outcomes, and optimize synthetic routes, thereby reducing the time and resources required for experimental work.
One of the key applications of AI and ML in this field is the in silico screening and design of chiral catalysts for the stereoselective synthesis of oxolane-amines. Machine learning models can be trained on existing experimental data to predict the enantioselectivity of a given catalyst for a specific substrate. This predictive power allows for the rapid identification of promising catalyst candidates from large virtual libraries, guiding experimental efforts towards the most likely successful options. For instance, neural networks and random forest models can be employed to build quantitative structure-selectivity relationships for catalysts in asymmetric amination reactions.
Furthermore, AI can be utilized to devise novel synthetic pathways to complex oxolane-amine targets. Retrosynthesis prediction programs, powered by machine learning, can propose viable synthetic routes by analyzing vast databases of chemical reactions. This can lead to the discovery of unconventional and more efficient synthetic strategies that may not be immediately obvious to a human chemist. The use of computational fluid dynamics and machine learning can also aid in the optimization of reaction conditions for scalability and improved yield.
Exploration of New Biological Targets for Chiral Oxolane-Amine Derivatives
The structural similarity of the oxolane-amine scaffold to various endogenous molecules and known pharmacophores suggests a broad potential for biological activity. The tetrahydrofuran (oxolane) ring is a common motif in a number of FDA-approved drugs and natural products, exhibiting a wide range of pharmacological effects nih.gov. Furan (B31954) derivatives, in general, have been associated with antibacterial, antiviral, anti-inflammatory, and antitumor properties wisdomlib.org. The amine functionality is also a key feature in a vast number of pharmaceuticals, contributing to receptor binding and pharmacokinetic properties sciencedaily.comnih.gov.
Future research should systematically explore the interaction of chiral oxolane-amine derivatives with a diverse array of biological targets. High-throughput screening of oxolane-amine libraries against various receptors, enzymes, and ion channels could uncover novel lead compounds for drug discovery programs. The inherent chirality of these molecules is of particular importance, as different enantiomers can exhibit distinct pharmacological profiles.
Given the prevalence of the amine moiety in centrally active agents, investigating the potential of chiral oxolane-amines as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, or as modulators of ion channels, could be a fruitful area of research. Their potential as enzyme inhibitors, particularly for enzymes involved in metabolic or signaling pathways, should also be explored. The unique three-dimensional structure imparted by the chiral oxolane ring may allow for specific and high-affinity binding to protein targets that are challenging for more conventional scaffolds.
Advancements in Automated Synthesis and High-Throughput Screening of Oxolane-Amine Libraries
To fully explore the chemical and biological space of oxolane-amine derivatives, the development of automated synthesis and high-throughput screening (HTS) platforms is essential. These technologies enable the rapid generation and evaluation of large libraries of compounds, significantly accelerating the pace of discovery.
Automated synthesis platforms, including flow chemistry systems, can be employed to synthesize diverse libraries of oxolane-amines with variations in stereochemistry, substitution patterns on the oxolane ring, and the nature of the amine substituent. Flow chemistry, in particular, offers advantages in terms of precise control over reaction parameters, improved safety, and ease of scalability. The integration of in-line purification and analysis techniques can further streamline the library synthesis process.
Once synthesized, these libraries can be subjected to HTS to identify compounds with desired biological activities or material properties. Miniaturized assay formats and robotic handling systems allow for the screening of thousands of compounds in a short period. The data generated from HTS can then be used to build structure-activity relationship (SAR) models, which can, in turn, inform the design of the next generation of oxolane-amine derivatives in an iterative discovery cycle.
Applications in Materials Science and Functional Molecule Development
Beyond the realm of life sciences, chiral oxolane-amine derivatives hold promise for applications in materials science and the development of functional molecules. The unique stereochemical and electronic properties of these compounds can be harnessed to create novel materials with tailored functionalities.
One potential application is in the development of chiral catalysts and ligands for asymmetric synthesis. The oxolane-amine scaffold can be incorporated into larger molecular frameworks to create chiral environments for metal-catalyzed or organocatalytic reactions. The rigidity of the oxolane ring and the coordinating ability of the amine and ether oxygen can lead to highly selective catalysts.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to produce methyl[(2R)-oxolan-2-ylmethyl]amine with high enantiomeric purity, and how is stereochemical integrity validated?
- Methodological Answer : Enantiomerically pure synthesis often involves chiral resolution or asymmetric catalysis. For example, enzymatic resolution or chiral auxiliaries can isolate the (R)-enantiomer. Stereochemical validation uses polarimetry, chiral HPLC, or circular dichroism (CD) spectroscopy. Purity (≥95%) is confirmed via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
- Key Data : Commercial batches (CAS 7202-43-9) are supplied as pure oils with stability ≥4 years at -20°C, requiring inert storage to prevent racemization .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- FTIR : Identifies amine (C-N stretch ~1031 cm⁻¹) and hydroxyl (O-H stretch ~3395 cm⁻¹) groups, similar to MDEA characterization .
- NMR : ¹H and ¹³C NMR confirm the tetrahydrofuran ring and methylamine substituents. For example, δ ~3.5–4.0 ppm (oxolan protons) and δ ~2.3 ppm (N-methyl protons).
- Elemental Analysis : Validates nitrogen content (e.g., 23 wt.% increase post-functionalization in analogous amines) .
Advanced Research Questions
Q. How does the (R)-configuration of this compound influence its reactivity in asymmetric pharmaceutical syntheses?
- Methodological Answer : The stereochemistry affects binding affinity in chiral environments. Computational modeling (DFT or molecular docking) predicts enantioselective interactions with biological targets. Experimental validation includes kinetic resolution studies or comparative assays with (S)-enantiomers. For example, the (R)-form may exhibit higher activity in β-lactam antibiotic intermediates .
Q. What advanced stability studies are required to assess this compound degradation under non-ideal storage conditions?
- Methodological Answer : Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC-MS monitors degradation products (e.g., oxidation of the tetrahydrofuran ring). Activation energy (Ea) for degradation is calculated via Arrhenius plots. Evidence suggests ≥4-year stability at -20°C, but thermal stress studies are critical for industrial scalability .
Q. Can this compound act as a ligand in coordination chemistry, and what catalytic applications might arise?
- Methodological Answer : The amine and ether groups enable metal coordination (e.g., Cu²⁺ or Pd⁰). Methodology includes:
- Synthesis of Metal Complexes : React with metal salts under inert conditions.
- Catalytic Screening : Test in cross-coupling (Suzuki) or asymmetric hydrogenation.
- Spectroscopic Analysis : X-ray crystallography (using SHELXL ) or EXAFS confirms coordination geometry.
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported CO₂ adsorption capacities for amine-functionalized materials like this compound?
- Methodological Answer :
- Surface Area vs. Chemical Activity : While BET surface area decreases post-amine functionalization (e.g., 43 wt.% reduction in MDEA-MC ), CO₂ uptake may increase due to chemisorption.
- Experimental Consistency : Standardize pressure (e.g., 5 psi ), purity (99.999% CO₂), and kinetic conditions (1-hour adsorption).
- Comparative Studies : Benchmark against non-chiral analogs to isolate stereochemical effects.
Methodological Tables
| Parameter | This compound | MDEA-MC (Analog) |
|---|---|---|
| Purity | ≥95% | 99% |
| CO₂ Adsorption (mmol/g) | N/A (Theoretical) | 2.63 |
| Nitrogen Content (wt.%) | ~15–20% (Estimated) | 23% |
| Stability | ≥4 years (-20°C) | 1 year (RT) |
Key Research Gaps
- Degradation Pathways : Limited data on thermal/oxidative breakdown products.
- Biological Activity : No in vivo studies confirming pharmacokinetic advantages of the (R)-enantiomer.
- Scaled Synthesis : Industrial-scale asymmetric synthesis protocols are undocumented.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
